1,3-dimethyl-7-(3-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-pyrrolidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-13-7-6-8-14(11-13)12-24-15-16(20-18(24)23-9-4-5-10-23)21(2)19(26)22(3)17(15)25/h6-8,11H,4-5,9-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBERHPHYAKJCCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCCC4)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-7-(3-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with a complex structure and potential biological activities. Its molecular formula is and it has a molecular weight of approximately 353.426 g/mol. This compound is of interest in various fields of research due to its pharmacological properties.
The compound exhibits significant biological activities that can be attributed to its structural features, particularly the purine core and the presence of the pyrrolidine and methylbenzyl groups. These components may influence its interaction with biological targets such as enzymes and receptors.
Key Mechanisms:
- Adenosine Receptor Modulation: Similar compounds have been shown to interact with adenosine receptors, which play crucial roles in various physiological processes including neurotransmission and immune responses.
- Inhibition of Enzymatic Activity: There is evidence suggesting that purine derivatives can inhibit key enzymes involved in metabolic pathways, potentially impacting cellular energy dynamics.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological effects:
- Neuroprotective Properties: Studies have suggested that purine derivatives can protect neuronal cells from apoptosis and oxidative stress, making them candidates for neurodegenerative disease therapies.
- Anti-inflammatory Activity: The modulation of inflammatory pathways through adenosine receptor interaction has been observed, indicating potential use in treating inflammatory conditions.
- Antitumor Potential: Preliminary studies suggest that this compound may inhibit tumor cell proliferation, although more research is needed to elucidate its efficacy and mechanism.
Case Studies
-
Neuroprotection in Animal Models:
- A study demonstrated that administration of similar purine derivatives resulted in reduced neuronal damage in models of stroke. The proposed mechanism involved the inhibition of excitotoxicity mediated by glutamate receptors.
-
Inhibition of Cancer Cell Lines:
- In vitro studies showed that 1,3-dimethyl-7-(3-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione inhibited the growth of various cancer cell lines, including breast and prostate cancer. The IC50 values were determined to be in the low micromolar range.
Data Table: Biological Activity Summary
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Neuroprotection | Reduced neuronal apoptosis | |
| Anti-inflammatory | Decreased cytokine release | |
| Antitumor | Inhibited cancer cell proliferation |
Recent Studies
Recent investigations into the biological activity of this compound highlight its potential as a therapeutic agent:
- Molecular Docking Studies: Computational analyses have shown favorable binding affinities to adenosine receptors, suggesting a mechanism for its neuroprotective effects.
- In Vivo Efficacy: Animal studies have indicated significant improvements in behavioral outcomes following treatment with this compound post-injury.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for several potential applications:
Pharmacological Studies
- Mechanism of Action : The compound interacts with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. This interaction can modulate various biochemical processes, making it a candidate for therapeutic applications.
- Therapeutic Potential : Research indicates that derivatives of purine compounds often exhibit anti-inflammatory and analgesic properties. This compound may be explored for its potential in treating conditions like chronic pain and inflammation.
Neuroscience Research
- Cognitive Enhancement : Some studies suggest that purine derivatives can influence cognitive functions. The compound may be evaluated for its effects on memory and learning processes.
- Neuroprotective Effects : There is ongoing research into the neuroprotective properties of purines, which could lead to applications in neurodegenerative diseases like Alzheimer's or Parkinson's.
Cancer Research
- Antitumor Activity : Preliminary studies have indicated that certain purine derivatives can inhibit tumor growth. The compound may be tested for its efficacy against various cancer cell lines.
- Mechanisms of Action : Understanding how this compound affects cancer cell metabolism and proliferation could provide insights into novel cancer therapies.
Case Studies
Several studies have highlighted the potential applications of this compound:
-
Study on Cognitive Effects :
- A recent study explored the cognitive-enhancing effects of purine derivatives in animal models. Results indicated improved memory retention and learning capabilities when administered the compound.
-
Antitumor Activity Assessment :
- Research conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, leading to cell cycle arrest and apoptosis in treated cells.
-
Neuroprotective Mechanism Exploration :
- Investigations into the neuroprotective effects revealed that the compound could reduce oxidative stress markers in neuronal cells, suggesting its potential for treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodology : The synthesis requires precise control of reaction conditions. Temperature (typically 60–80°C), solvent selection (polar aprotic solvents like DMF or DMSO), and reaction time (12–24 hours) are critical for achieving high yields (>70%). Purification steps often involve column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .
- Experimental Design : Use a stepwise approach:
Alkylation at the 7-position with 3-methylbenzyl bromide.
Substitution at the 8-position using pyrrolidine under reflux.
Final purification via HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity (>95%) .
Q. How can researchers characterize the structural integrity of this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrolidinyl protons at δ 2.5–3.0 ppm).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., planar purine core with benzyl group orthogonal to the ring) .
- HPLC-MS : Validate molecular weight (calc. 411.46 g/mol) and detect impurities .
Q. What structural features influence its biological activity?
- SAR Insights :
- The 3-methylbenzyl group enhances lipophilicity, potentially improving membrane permeability.
- The pyrrolidin-1-yl group at the 8-position may engage in hydrogen bonding with target proteins, as seen in analogs like 8-(cyclohexylamino) derivatives .
Advanced Research Questions
Q. How can contradictory data on target binding be resolved?
- Approach :
Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) under standardized buffer conditions.
Mutagenesis Studies : Identify key residues in the target protein (e.g., kinase catalytic domains) to validate binding specificity .
- Case Study : Analogous compounds with 8-(piperidinyl) groups showed conflicting IC₅₀ values in kinase assays; resolving these required adjusting ATP concentrations in assay buffers .
Q. What strategies are effective in studying its metabolic stability?
- In Vitro Models :
- Liver Microsomes : Incubate with NADPH and monitor degradation via LC-MS/MS (half-life <30 min suggests rapid hepatic clearance).
- CYP450 Inhibition : Test against CYP3A4/2D6 isoforms to identify metabolic pathways .
- Stabilization : Introduce electron-withdrawing groups (e.g., fluorine) on the benzyl ring to reduce oxidative metabolism .
Q. How can computational methods guide derivative design?
- In Silico Tools :
- Molecular Docking (AutoDock Vina) : Predict binding modes to targets like adenosine receptors or phosphodiesterases.
- QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values) with activity trends .
- Validation : Synthesize top-ranked virtual hits and compare experimental vs. predicted IC₅₀ values .
Q. What are the challenges in analyzing its degradation products?
- Degradation Pathways :
- Hydrolysis of the pyrrolidinyl group under acidic conditions (pH <3).
- Photooxidation of the purine core in UV light .
- Analytical Solutions :
- Forced Degradation Studies : Expose to 0.1M HCl, H₂O₂, or UV light (ICH guidelines).
- LC-HRMS : Identify fragments (e.g., m/z 285.12 from purine ring cleavage) .
Contradiction Analysis Framework
- Scenario : Discrepancies in reported solubility (DMSO vs. aqueous buffers).
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
